molecular formula C17H22N4O3S2 B2967791 N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105246-05-6

N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2967791
CAS RN: 1105246-05-6
M. Wt: 394.51
InChI Key: ODGIGXBJBOLBEK-UHFFFAOYSA-N
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Description

“N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been found to exhibit a broad range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have shown significant antimicrobial activity against E. coli, B. mycoides, and C. albicans .

Antitumor Activity

Some 1,3,4-thiadiazole derivatives have demonstrated cytotoxic properties. For instance, N - (4-acetyl-5- (4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was found to be most active in inhibiting the growth of the SK-MEL-2 cell line .

Drug Development

The 1,3,4-thiadiazole scaffold is an important synthon in the development of new drugs . It forms the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Biological Properties

Imidazole, a five-membered heterocyclic moiety that is part of the 1,3,4-thiadiazole structure, is known for its broad range of chemical and biological properties . These include antibacterial, antimycobacterial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Chemical Reactivity

1,3,4-thiadiazoles have been formed via reactions of hydrazonoyl halides with various compounds . This chemical reactivity makes them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .

Binding Affinity

The docking study of 1,3,4-thiadiazole derivatives showed strong binding affinity and interaction of H-bond, indicating their potential use in drug design .

Mechanism of Action

Future Directions

Thiadiazole derivatives have shown potential in a variety of biological fields due to their activities in a variety of diseases. Future research may focus on modifying the structure of known derivatives with documented activity to search for new compounds .

properties

IUPAC Name

N-[4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-3-16-19-20-17(25-16)13-8-10-21(11-9-13)26(23,24)15-6-4-14(5-7-15)18-12(2)22/h4-7,13H,3,8-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGIGXBJBOLBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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